Cas no 303066-82-2 (Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate)

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features both amino and ester functional groups, making it a versatile intermediate for constructing heterocyclic compounds. The benzyl substituent enhances solubility in organic solvents, while the methyl group contributes to steric stability. This compound is particularly valuable in the development of biologically active molecules, including potential pharmacophores for medicinal chemistry applications. Its well-defined reactivity profile allows for selective modifications, enabling researchers to explore diverse synthetic pathways. The compound is typically characterized by high purity and consistent performance in nucleophilic substitution and condensation reactions.
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate structure
303066-82-2 structure
Product Name:Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
CAS No:303066-82-2
MF:C14H17N3O2
MW:259.303683042526
MDL:MFCD00502756
CID:2094505
PubChem ID:692341
Update Time:2025-10-23

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
    • ethyl 5-amino-1-benzyl-3-methylpyrazole-4-carboxylate
    • AS-50407
    • AG-205/36285034
    • 1H-Pyrazole-4-carboxylic acid, 5-amino-3-methyl-1-(phenylmethyl)-, ethyl ester
    • SR-01000440224
    • SB18520
    • CB13431
    • HMS2315L16
    • SMR000070597
    • SR-01000440224-1
    • SCHEMBL20551943
    • P10130
    • EN300-103174
    • MFCD00502756
    • SMSF0012303
    • Oprea1_634152
    • CHEMBL1372049
    • STK756152
    • Oprea1_279617
    • 303066-82-2
    • BIM-0010367.P001
    • CS-0049448
    • MLS000061340
    • CBMicro_010452
    • SY322206
    • AKOS001622413
    • DB-142430
    • MDL: MFCD00502756
    • Inchi: 1S/C14H17N3O2/c1-3-19-14(18)12-10(2)16-17(13(12)15)9-11-7-5-4-6-8-11/h4-8H,3,9,15H2,1-2H3
    • InChI Key: ZIVXPMIRBSHHAM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(C)=NN(C=1N)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 259.132076794g/mol
  • Monoisotopic Mass: 259.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 70.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 422.8±45.0 °C at 760 mmHg
  • Flash Point: 209.5±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Security Information

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Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:303066-82-2)Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
Order Number:A876231
Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:49
Price ($):289.0/480.0/959.0/1535.0/2495.0
Email:sales@amadischem.com

Additional information on Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 303066-82-2): A Comprehensive Overview

Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 303066-82-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise in various therapeutic applications due to its unique chemical properties and biological activities. The detailed exploration of this molecule not only sheds light on its potential but also underscores the importance of continued research in developing novel pharmacological agents.

The molecular structure of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate consists of a pyrazole core substituted with an amino group, a benzyl group, a methyl group, and a carboxylate ester moiety. This configuration endows the compound with a diverse range of chemical reactivity, making it a valuable scaffold for drug discovery. The presence of multiple functional groups allows for further derivatization, enabling researchers to tailor its properties for specific biological targets.

In recent years, there has been a surge in interest regarding heterocyclic compounds, particularly those derived from pyrazole, due to their broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. Among these derivatives, Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate has emerged as a compound of considerable interest.

One of the most compelling aspects of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is its ability to interact with biological targets in multiple ways. The amino group can participate in hydrogen bonding interactions, while the benzyl and methyl groups can influence the compound's solubility and metabolic stability. Additionally, the carboxylate ester moiety can undergo hydrolysis or participate in ester-based reactions, providing further versatility in drug design.

Recent studies have highlighted the potential of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate as an anti-inflammatory agent. Research indicates that this compound can modulate inflammatory pathways by interacting with key enzymes and receptors involved in the inflammatory response. Specifically, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in producing prostaglandins that mediate inflammation.

The anti-cancer potential of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is another area of active investigation. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore, its ability to inhibit the growth of tumor cells without significantly affecting normal cells makes it an attractive candidate for further development.

Beyond its therapeutic applications, Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate also serves as a valuable tool in chemical synthesis. Its versatile structure allows for the development of novel derivatives with enhanced pharmacological properties. Researchers have utilized this compound as a starting material to synthesize more complex molecules that exhibit improved bioavailability and target specificity.

The synthesis of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the pyrazole core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the amino, benzyl, and methyl groups, followed by the esterification of the carboxylic acid moiety.

The purity and yield of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate are critical factors that influence its effectiveness in pharmaceutical applications. Advanced purification techniques such as column chromatography and recrystallization are employed to ensure high-quality material. These methods not only enhance the purity but also improve the stability and consistency of the compound.

In conclusion, Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 303066-82) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for treating various diseases. Continued research into this compound is essential for unlocking its full potential and developing new therapeutic agents that can improve patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:303066-82-2)Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
A876231
Purity:99%/99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g/100.0g
Price ($):289.0/480.0/959.0/1535.0/2495.0
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